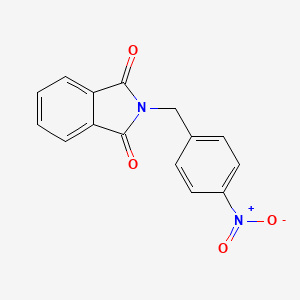

N-(p-Nitrobenzyl)phthalimide

Description

Properties

IUPAC Name |

2-[(4-nitrophenyl)methyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O4/c18-14-12-3-1-2-4-13(12)15(19)16(14)9-10-5-7-11(8-6-10)17(20)21/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWWUOQTLINZES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4036649 | |

| Record name | 2-(4-Nitro-benzyl)-isoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4036649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62133-07-7 | |

| Record name | 2-[(4-Nitrophenyl)methyl]-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62133-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Nitrobenzyl)isoindole-1,3-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062133077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Nitro-benzyl)-isoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4036649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-NITROBENZYL)ISOINDOLE-1,3-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65562BEJ0W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(p-Nitrobenzyl)phthalimide from Phthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(p-Nitrobenzyl)phthalimide, a valuable intermediate in organic and medicinal chemistry. The document details the chemical reaction, experimental protocols, and characterization of the final product, tailored for professionals in research and development.

Introduction

This compound is a derivative of phthalimide, a bicyclic aromatic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. The incorporation of the p-nitrobenzyl group introduces functionalities that are of significant interest in drug design and development. The synthesis of this compound is primarily achieved through the condensation reaction between phthalic anhydride and p-nitrobenzylamine. This guide will focus on a robust and widely used method for this transformation.

Reaction Scheme and Mechanism

The synthesis of this compound proceeds via the reaction of phthalic anhydride with p-nitrobenzylamine. The reaction is typically carried out in a suitable solvent, such as glacial acetic acid, and can be facilitated by a catalyst.

The mechanism involves an initial nucleophilic attack by the primary amine of p-nitrobenzylamine on one of the carbonyl carbons of phthalic anhydride. This leads to the formation of a phthalamic acid intermediate. Subsequent intramolecular cyclization, driven by the removal of a water molecule, results in the formation of the stable five-membered imide ring of this compound.

Experimental Protocol

This section details a standard laboratory procedure for the synthesis of this compound.

3.1. Materials and Reagents

| Reagent | Molecular Formula | Molar Mass ( g/mol ) |

| Phthalic Anhydride | C₈H₄O₃ | 148.12 |

| p-Nitrobenzylamine | C₇H₈N₂O₂ | 152.15 |

| Glacial Acetic Acid | CH₃COOH | 60.05 |

| Sulphamic Acid (catalyst) | H₃NSO₃ | 97.09 |

3.2. Procedure

A mixture of phthalic anhydride and p-nitrobenzylamine is refluxed in glacial acetic acid. The use of sulphamic acid (10%) as a catalyst is reported to facilitate the reaction.[1] The reaction is typically heated to approximately 110°C.[1] After the reaction is complete, the mixture is cooled, and the solid product is isolated by filtration. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol.

3.3. Expected Yield

The reported yields for this reaction are generally in the range of 86-98%.[1]

Characterization of this compound

Thorough characterization of the synthesized product is essential to confirm its identity and purity.

4.1. Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₅H₁₀N₂O₄[1] |

| Molecular Weight | 282.25 g/mol [1] |

| CAS Number | 62133-07-7[1] |

| Predicted Boiling Point | 484.3 °C at 760 mmHg |

| Predicted Flash Point | 246.7 °C |

| Predicted Density | 1.464 g/cm³ |

4.2. Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The C=O stretching vibrations of the phthalimide ring are typically observed in the range of 1720-1797 cm⁻¹.[2] Aromatic C-H stretching vibrations are expected between 3024-3082 cm⁻¹.[2] The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are anticipated around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[2]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides valuable information about the proton environment in the molecule. For this compound, the aromatic protons of the phthalimide core are expected to appear as a multiplet in the region of δ 7.7-7.9 ppm.[2] The aromatic protons of the p-nitrobenzyl group are predicted to resonate between δ 7.4-8.2 ppm, showing characteristic splitting patterns.[2] The methylene (CH₂) protons connecting the benzyl group to the nitrogen atom are expected to produce a singlet at approximately δ 4.8-5.0 ppm.[2]

Visualization of the Synthesis Pathway and Workflow

5.1. Reaction Pathway

Caption: Reaction pathway for the synthesis of this compound.

5.2. Experimental Workflow

Caption: A typical experimental workflow for the synthesis and characterization.

Conclusion

The synthesis of this compound from phthalic anhydride and p-nitrobenzylamine is a well-established and efficient process. This guide provides the necessary details for its successful implementation in a laboratory setting. The straightforward reaction conditions and high yields make this a valuable transformation for obtaining a key intermediate for further synthetic applications in drug discovery and materials science. The provided characterization data serves as a benchmark for verifying the identity and purity of the synthesized compound.

References

A Technical Guide to the Microwave-Assisted Synthesis of N-(p-Nitrobenzyl)phthalimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the microwave-assisted synthesis of N-(p-Nitrobenzyl)phthalimide, a valuable intermediate in organic synthesis. The document details both conventional and modern microwave-based synthetic protocols, offering a comparative analysis of the methodologies. Quantitative data is presented in structured tables, and key processes are visualized through diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is a chemical compound that serves as a key building block in the synthesis of various organic molecules, particularly primary amines, through the Gabriel synthesis. The phthalimide group acts as an effective protecting group for the amine functionality. The presence of the nitro group on the benzyl ring offers a site for further chemical transformations, making it a versatile intermediate in medicinal chemistry and materials science.

Traditionally, the synthesis of N-substituted phthalimides involves prolonged heating under reflux conditions. However, microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate these reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles. This guide focuses on the practical application of microwave irradiation for the efficient synthesis of this compound.

Synthetic Methodologies

The synthesis of this compound is typically achieved via the N-alkylation of phthalimide with p-nitrobenzyl chloride. This reaction can be performed using conventional heating or, more efficiently, with microwave assistance.

Conventional Synthesis

The traditional method for synthesizing this compound involves the reaction of a phthalimide salt with p-nitrobenzyl halide. A common procedure is the reaction of phthalic anhydride with p-nitrobenzylamine in the presence of an acid catalyst at elevated temperatures.[1] This method, while effective, often requires long reaction times.

Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This rapid and uniform heating often leads to a significant reduction in reaction times and an increase in product yields. For the synthesis of this compound, a mixture of phthalimide, a base, and p-nitrobenzyl chloride in a suitable solvent is irradiated with microwaves.

Data Presentation

The following tables summarize the quantitative data for the conventional and microwave-assisted synthesis of N-substituted phthalimides, including data relevant to this compound.

Table 1: Conventional Synthesis of this compound [1]

| Reactants | Catalyst | Solvent | Temperature | Reaction Time | Yield |

| Phthalic anhydride, p-nitrobenzylamine | 10% Sulphamic acid | Acetic acid | ~110°C | Several hours | 86-98% |

Table 2: Microwave-Assisted Synthesis of Functionalized Phthalimides [1]

| Reactants | Solvent | Microwave Power | Reaction Time | Yield |

| Phthalimide, Potassium hydroxide, Chloroacetic acid | DMF (few drops) | 600W | ~4.5 minutes | ~95% |

Experimental Protocols

Conventional Synthesis of this compound[1]

-

In a round-bottom flask, combine phthalic anhydride and p-nitrobenzylamine in acetic acid.

-

Add 10% sulphamic acid as a catalyst.

-

Heat the reaction mixture to approximately 110°C with constant stirring for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the solid product, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Microwave-Assisted Synthesis of this compound (Adapted Protocol)[1][2]

-

In a microwave-safe reaction vessel, mix phthalimide and potassium hydroxide.

-

Add p-nitrobenzyl chloride to the mixture.

-

Add a few drops of dimethylformamide (DMF) as a high-dielectric solvent to facilitate microwave heating.

-

Place the vessel in a microwave reactor and irradiate at 600W for approximately 4.5 minutes. The reaction progress can be monitored by TLC at intervals.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Add cold water to the reaction mixture to precipitate the product.

-

Filter the solid, wash with water, and then with a small amount of cold ethanol to remove impurities.

-

Recrystallize the crude product from ethanol to yield pure this compound.

Mandatory Visualizations

Reaction Mechanism: Gabriel Synthesis

The synthesis of this compound from phthalimide and p-nitrobenzyl chloride is a classic example of the Gabriel synthesis. The following diagram illustrates the key steps of this reaction mechanism.

Experimental Workflow: Microwave-Assisted Synthesis

The following diagram outlines the general workflow for the microwave-assisted synthesis of this compound.

Conclusion

The microwave-assisted synthesis of this compound offers significant advantages over conventional heating methods. The dramatically reduced reaction times and high yields make it an attractive, efficient, and environmentally benign approach for the synthesis of this important chemical intermediate. The detailed protocols and comparative data provided in this guide are intended to assist researchers in adopting this modern synthetic technique.

References

Physical and chemical properties of N-(p-Nitrobenzyl)phthalimide

An In-depth Technical Guide to N-(p-Nitrobenzyl)phthalimide

Introduction

This compound is an organic compound featuring a phthalimide core structure with a p-nitrobenzyl group attached to the nitrogen atom.[1] This molecule is a member of the isoindole family.[1] Its distinct structural arrangement, combining an electron-accepting phthalimide moiety with an electron-withdrawing nitro group, results in unique physical and chemical properties.[1] These characteristics make it a subject of interest in chemical synthesis and potentially in drug development, often as an intermediate in the synthesis of primary amines through reactions like the Gabriel synthesis. This guide provides a comprehensive overview of its properties, synthesis, and characterization for researchers and scientists.

Chemical Structure and Identifiers

The molecular structure of this compound consists of a central phthalimide group, where a p-nitrobenzyl substituent is bonded to the nitrogen atom.[1] The electronic nature of the molecule is significantly influenced by both the phthalimide core and the p-nitrobenzyl group.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-[(4-nitrophenyl)methyl]isoindole-1,3-dione |

| CAS Number | 62133-07-7[1][2] |

| Molecular Formula | C₁₅H₁₀N₂O₄[1][2] |

| Molecular Weight | 282.255 g/mol [1][2] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)--INVALID-LINK--[O-][1][2] |

| InChI | InChI=1S/C15H10N2O4/c18-14-12-3-1-2-4-13(12)15(19)16(14)9-10-5-7-11(8-6-10)17(20)21/h1-8H,9H2[1] |

| Other Identifiers | NSC 113974, UNII: 65562BEJ0W, DTXSID4036649[1][2] |

Physical and Chemical Properties

This compound is a stable crystalline solid at room temperature with a high boiling point and low vapor pressure, which is characteristic of compounds containing multiple aromatic rings.[1]

Table 2: Physical Properties of this compound

| Property | Value | Conditions |

| Physical State | Crystalline solid[1] | Room Temperature |

| Boiling Point | 484.3°C[1][2] | 760 mmHg |

| Flash Point | 246.7°C[1][2] | - |

| Density | 1.464 g/cm³[1][2] | - |

| Vapor Pressure | 1.55E-09 mmHg[1][2] | 25°C |

Table 3: Calculated Chemical Properties of this compound

| Property | Value |

| Polar Surface Area | 83.20 Ų[1][2] |

| XLogP3 | 2.2[2] |

| Hydrogen Bond Donor Count | 0[2] |

| Hydrogen Bond Acceptor Count | 4[2] |

| Rotatable Bond Count | 2[2] |

| Complexity | 427[2] |

Spectroscopic Data

The structural components of this compound give rise to characteristic signals in various spectroscopic analyses.

Table 4: Summary of Expected Spectroscopic Data

| Technique | Expected Peaks and Signals |

| ¹H-NMR | - Phthalimide Aromatic Protons: δ 7.7-7.9 ppm (multiplet)[1]- p-Nitrobenzyl Aromatic Protons: δ 7.4-8.2 ppm (characteristic coupling)[1]- Methylene Protons (-CH₂-): δ 4.8-5.0 ppm (singlet or triplet)[1] |

| IR Spectroscopy | - C=O Stretching (Imide): ~1720-1797 cm⁻¹[1]- NO₂ Asymmetric Stretching: ~1530 cm⁻¹[1]- NO₂ Symmetric Stretching: ~1350 cm⁻¹[1]- Aromatic C-H Stretching: ~3024-3082 cm⁻¹[1] |

| Mass Spectrometry | - Exact Mass: 282.06405680[2] |

Experimental Protocols

Synthesis of this compound

1. Traditional Synthesis Method

This method involves the reaction of phthalic anhydride with p-nitrobenzylamine in an acidic medium, often catalyzed by sulphamic acid.[1]

-

Reactants: Phthalic anhydride, p-nitrobenzylamine.

-

Catalyst: Sulphamic acid (10%).[1]

-

Solvent: Acetic acid.[1]

-

Procedure:

-

Dissolve phthalic anhydride and p-nitrobenzylamine in acetic acid in a round-bottom flask.

-

Add 10% sulphamic acid to the mixture to act as a catalyst.[1]

-

Heat the reaction mixture to approximately 110°C and reflux for a specified time.[1]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature to allow the product to crystallize.

-

Filter the solid product, wash with cold ethanol or water to remove impurities.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound. Yields typically range from 86-98%.[1]

-

2. Microwave-Assisted Synthesis

A more rapid synthesis can be achieved using microwave irradiation, a technique common for preparing similar phthalimide derivatives.[1]

-

Reactants: Phthalimide, potassium hydroxide, chloroacetic acid (as part of a multi-step process to form a reactive intermediate, followed by reaction with p-nitrobenzyl halide). A more direct approach would adapt the traditional method for microwave heating.

-

Solvent: N,N-Dimethylformamide (DMF).[1]

-

Procedure:

-

Combine the reactants in a microwave-safe vessel with a small amount of DMF.[1]

-

Irradiate the mixture in a microwave reactor at a set power (e.g., 600W) for a short duration (e.g., 4-5 minutes).[1]

-

After cooling, pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid by filtration and recrystallize from ethanol to purify.[1]

-

Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of the phthalimide, p-nitrobenzyl, and methylene protons, matching them to the expected values.[1]

-

-

Infrared (IR) Spectroscopy:

-

Prepare a sample as a KBr pellet or a thin film.

-

Record the IR spectrum using an FTIR spectrometer.

-

Identify the characteristic absorption bands for the imide C=O bonds, the NO₂ groups, and the aromatic C-H bonds to verify the functional groups in the molecule.[1]

-

-

Mass Spectrometry (MS):

-

Introduce the sample into the mass spectrometer (e.g., via electrospray ionization or GC-MS).

-

Obtain the mass spectrum and identify the molecular ion peak (M+) to confirm the molecular weight of the compound.[2]

-

Visualizations

Caption: Structural components of this compound.

References

N-(p-Nitrobenzyl)phthalimide molecular weight and formula

An In-depth Technical Guide to N-(p-Nitrobenzyl)phthalimide

This technical guide provides a comprehensive overview of this compound, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and analytical methodologies.

Core Molecular Information

This compound is an organic compound featuring a phthalimide core structure with a p-nitrobenzyl group attached to the nitrogen atom.[1] This substitution significantly influences the molecule's electronic properties, making it a subject of interest in various chemical and pharmaceutical research areas.[1]

Chemical Structure and Properties

The key identifiers and physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₁₅H₁₀N₂O₄[1][2] |

| Molecular Weight | 282.255 g/mol [1][2] |

| CAS Number | 62133-07-7[1][2] |

| Physical State | Crystalline solid (at room temperature)[1] |

| Boiling Point | 484.3°C at 760 mmHg[1][2] |

| Flash Point | 246.7°C[1][2] |

| Density | 1.464 g/cm³[1][2] |

| Polar Surface Area | 83.20 Ų[1] |

Synthesis Protocols

The synthesis of this compound can be achieved through several established chemical routes. The most common methods are detailed below.

Gabriel Synthesis of Primary Amines

The Gabriel synthesis is a widely used method for preparing primary amines from primary alkyl halides and is a suitable method for synthesizing the precursor p-nitrobenzylamine, which can then be reacted with phthalic anhydride.[3][4]

Experimental Protocol:

-

Formation of the Phthalimide Salt: Phthalimide is reacted with a base, such as potassium hydroxide (KOH), to form a potassium salt of phthalimide.[3][4] The hydroxide ion deprotonates the imide, creating a potent nucleophile.[3]

-

N-Alkylation: The phthalimide salt is then treated with p-nitrobenzyl halide (e.g., p-nitrobenzyl bromide) in a suitable solvent like dimethylformamide (DMF). The phthalimide anion acts as a nucleophile, displacing the halide to form this compound.

-

Hydrolysis or Hydrazinolysis: The resulting this compound can then be cleaved to yield the primary amine (p-nitrobenzylamine) if desired, typically by reaction with hydrazine (Ing-Manske procedure) or by acidic hydrolysis.[4]

Below is a workflow diagram illustrating the key steps in the Gabriel Synthesis.

Caption: Workflow of the Gabriel Synthesis for primary amines.

Direct Condensation Method

A more direct approach involves the condensation of phthalic anhydride with p-nitrobenzylamine.

Experimental Protocol:

-

Reaction Setup: Phthalic anhydride and p-nitrobenzylamine are combined in a solvent, typically glacial acetic acid.

-

Catalysis: A catalyst, such as 10% sulphamic acid, can be added to facilitate the reaction.[1]

-

Heating: The reaction mixture is heated to approximately 110°C.[1]

-

Isolation: Upon completion, the product, this compound, is isolated and purified, often through recrystallization.

The logical relationship between the reactants and the final product in the direct condensation method is depicted below.

Caption: Reactants and conditions for direct condensation synthesis.

Analytical Methodologies

The characterization of this compound is typically performed using standard analytical techniques in organic chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy is a powerful tool for confirming the structure of this compound. The expected chemical shifts for the protons are:

-

Phthalimide Aromatic Protons: Approximately δ 7.7-7.9 ppm.[1]

-

p-Nitrobenzyl Aromatic Protons: Typically in the range of δ 7.4-8.2 ppm, showing characteristic coupling patterns.[1]

-

Methylene Protons (-CH₂-): A singlet expected around δ 4.8-5.0 ppm.[1]

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for purity assessment and quantification of this compound and related compounds.[5]

-

HPLC: Often utilizes a UV detector for detection, as the aromatic rings and nitro group provide strong chromophores.[5]

-

GC: May be coupled with various detectors, such as a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD), with the latter being more selective for nitrogen-containing compounds.[5] Mass Spectrometry (MS) can also be coupled with GC for definitive identification.[5]

Applications in Drug Development

Phthalimide derivatives have a significant history in medicinal chemistry and drug discovery, with a wide range of biological activities.[6] These activities include anti-inflammatory, analgesic, antitumor, and antimicrobial effects.[6] The well-known drug thalidomide is a notable example of a phthalimide derivative.[6]

The presence of the nitrobenzyl group in this compound can confer specific electronic properties that may be explored in the design of new therapeutic agents. The electron-withdrawing nature of the nitro group can influence the molecule's interaction with biological targets.[1] While specific biological activities of this compound are not extensively documented in the provided search results, its structural motifs are relevant to the ongoing research and development of novel pharmaceuticals.[6][7]

References

- 1. This compound (62133-07-7) for sale [vulcanchem.com]

- 2. This compound|lookchem [lookchem.com]

- 3. byjus.com [byjus.com]

- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Solubility of N-(p-Nitrobenzyl)phthalimide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the quantitative solubility of N-(p-Nitrobenzyl)phthalimide in a range of organic solvents is limited. This guide provides a comprehensive overview of its physicochemical properties, theoretical solubility considerations, and a general experimental protocol for determining its solubility. Additionally, solubility data for the structurally related parent compound, phthalimide, is presented for reference.

Introduction to this compound

This compound is a chemical compound that incorporates a phthalimide core with a p-nitrobenzyl group attached to the nitrogen atom.[1] Its molecular formula is C15H10N2O4.[1][2] This structure, featuring both polar (the imide and nitro groups) and non-polar (the aromatic rings) moieties, suggests a nuanced solubility profile in organic solvents, which is critical for its application in synthesis, purification, and formulation in drug development and materials science.

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for predicting its behavior in various solvents.

| Property | Value | Reference |

| Molecular Formula | C15H10N2O4 | [1][2] |

| Molecular Weight | 282.255 g/mol | [1][2] |

| Physical State | Crystalline solid (at room temperature) | [1] |

| Boiling Point | 484.3°C at 760 mmHg | [1][2] |

| Density | 1.464 g/cm³ | [1][2] |

| Polar Surface Area | 83.2 Ų | [1] |

| LogP (Octanol/Water) | 2.852 | [2] |

Theoretical Solubility Profile

The solubility of a compound is governed by the principle "like dissolves like".[3] The structure of this compound allows for an analysis of its expected solubility:

-

Phthalimide Group: The two carbonyl groups in the phthalimide structure are polar and can act as hydrogen bond acceptors.

-

Nitro Group: The nitro group (-NO2) is strongly polar and electron-withdrawing.[1]

-

Aromatic Rings: The benzene rings in both the phthalimide and benzyl parts of the molecule are non-polar.

Based on these features, the following solubility trends can be anticipated:

-

Polar Aprotic Solvents: Due to its significant polarity, this compound is expected to exhibit good solubility in polar aprotic solvents such as acetone, acetonitrile, and ethyl acetate. These solvents can engage in dipole-dipole interactions with the polar functional groups of the molecule.

-

Polar Protic Solvents: Solubility in polar protic solvents like alcohols (methanol, ethanol) is likely to be moderate. While these solvents can interact with the polar groups, the large non-polar surface area of the aromatic rings may limit solubility compared to smaller, more polar solutes.

-

Non-Polar Solvents: In non-polar solvents such as toluene or hexane, the solubility is expected to be low. The strong intermolecular forces between the polar this compound molecules will be difficult to overcome by the weak van der Waals forces offered by non-polar solvents.

Experimental Protocol for Solubility Determination

A standard and reliable method for determining the solubility of a solid compound in an organic solvent is the isothermal equilibrium method, followed by quantitative analysis such as High-Performance Liquid Chromatography (HPLC).[4]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 298.15 K).

-

Agitate the mixture for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pre-warmed syringe to avoid premature crystallization.

-

Immediately filter the sample through a syringe filter into a pre-weighed vial to remove any undissolved microparticles.

-

-

Quantitative Analysis (HPLC):

-

Accurately weigh the filtered saturated solution.

-

Dilute the sample with a known volume of the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

Inject the diluted sample into the HPLC system.

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to a pre-established calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as g/100 mL, mol/L, or mole fraction.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid compound.

Reference Data: Solubility of Phthalimide

While specific data for this compound is unavailable, the solubility of its parent compound, phthalimide, has been studied and can provide a useful point of reference. A study determined the mole fraction solubility of phthalimide in various organic solvents at different temperatures.[4]

Mole Fraction Solubility (x) of Phthalimide in Various Solvents at 298.15 K (25 °C)

| Solvent | Dielectric Constant (approx.) | Solubility (x) x 10³ |

| Acetone | 20.7 | 100.32 |

| Ethyl Acetate | 6.02 | 47.78 |

| Acetonitrile | 37.5 | 22.01 |

| Ethanol | 24.5 | 15.60 |

| n-Propanol | 20.1 | 14.12 |

| Isopropanol | 19.9 | 13.91 |

| n-Butanol | 17.5 | 13.25 |

| Methanol | 32.7 | 12.89 |

| Toluene | 2.38 | 1.83 |

Data extracted from J. Chem. Thermodyn. 2016, 94, 160-168.[4]

This data shows that for the parent phthalimide, solubility is highest in the polar aprotic solvent acetone and lowest in the non-polar solvent toluene, which aligns with theoretical principles. It is plausible that this compound would follow a similar trend, although the absolute solubility values will differ due to the presence of the additional p-nitrobenzyl group.

References

An In-depth Technical Guide to the FT-IR Spectroscopic Analysis of N-(p-Nitrobenzyl)phthalimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of N-(p-Nitrobenzyl)phthalimide. This document outlines the expected vibrational frequencies, a detailed experimental protocol for obtaining the FT-IR spectrum, and a summary of the key spectral data.

This compound is a chemical compound that incorporates a phthalimide core structure with a p-nitrobenzyl group attached to the nitrogen atom. FT-IR spectroscopy is a powerful analytical technique for the characterization of this and similar molecules, as it provides a unique "molecular fingerprint" by identifying the vibrational modes of its functional groups. This analysis is crucial for confirming the synthesis, purity, and structural integrity of the compound in research and drug development settings.

Experimental Protocol

This section details the methodology for acquiring the FT-IR spectrum of this compound.

1. Sample Preparation (KBr Pellet Method)

-

Materials: this compound (solid powder), potassium bromide (KBr, IR-grade), agate mortar and pestle, hydraulic press with a pellet-forming die, spatula.

-

Procedure:

-

Thoroughly dry the KBr powder in an oven at approximately 110°C for at least 2 hours to remove any residual moisture, which can interfere with the IR spectrum, particularly in the O-H stretching region.

-

Weigh out approximately 1-2 mg of the this compound sample and about 100-200 mg of the dried KBr.

-

Transfer the sample and KBr to the agate mortar.

-

Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The goal is to reduce the particle size of the sample and disperse it evenly within the KBr matrix.

-

Transfer the powdered mixture to the pellet-forming die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or semi-transparent pellet.

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

2. FT-IR Spectrometer Setup and Data Acquisition

-

Instrument: A Fourier-Transform Infrared Spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹[1]

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample compartment (or a pure KBr pellet) should be recorded prior to sample analysis and automatically subtracted from the sample spectrum.

-

3. Data Analysis

-

The resulting spectrum should be analyzed to identify the characteristic absorption bands.

-

Peak positions (in cm⁻¹) and their corresponding intensities (transmittance or absorbance) are recorded.

-

The identified peaks are then assigned to specific molecular vibrations based on established correlation tables and literature data for similar compounds.[2][3]

Expected FT-IR Spectral Data for this compound

The following table summarizes the expected characteristic infrared absorption bands for this compound. These assignments are based on the known vibrational frequencies of the phthalimide group, the nitro group, and the substituted benzene ring.

| Wavenumber (cm⁻¹) Range | Intensity | Vibrational Assignment |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2960-2850 | Weak | Aliphatic C-H stretching (methylene group) |

| ~1770 and ~1715 | Strong | Asymmetric and symmetric C=O stretching of the imide |

| 1600-1585 | Medium | C=C stretching in the aromatic rings |

| ~1520 | Strong | Asymmetric NO₂ stretching |

| ~1350 | Strong | Symmetric NO₂ stretching |

| ~1380 | Strong | C-N stretching of the imide |

| 1250-1000 | Medium | C-H in-plane bending |

| Below 1000 | Medium | C-H out-of-plane bending |

Note: The exact peak positions may vary slightly depending on the specific experimental conditions and the physical state of the sample.

The characteristic absorptions for the phthalimide structure are the two carbonyl (C=O) stretching bands.[4] For phthalimide derivatives, these typically appear as a pair of strong bands. The nitro group (NO₂) exhibits two distinct, strong stretching vibrations.[2]

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the FT-IR analysis process.

Caption: Experimental workflow for FT-IR analysis.

References

An In-Depth Technical Guide to the Crystal Structure of N-(p-Nitrobenzyl)phthalimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, structural characteristics, and potential biological significance of N-(p-Nitrobenzyl)phthalimide. While a definitive crystal structure for this specific compound is not publicly available in the Cambridge Crystallographic Data Centre (CCDC), this document compiles detailed experimental protocols for its synthesis and crystallization based on established methods for analogous N-substituted phthalimides. Furthermore, it presents an analysis of expected molecular geometry, intermolecular interactions, and crystallographic parameters derived from closely related structures. This guide serves as a valuable resource for researchers investigating the structure-activity relationships of phthalimide derivatives and for professionals in drug development exploring novel therapeutic agents.

Introduction

This compound is an organic compound featuring a phthalimide moiety linked to a p-nitrobenzyl group. The phthalimide functional group is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The incorporation of a nitrobenzyl group can significantly influence the electronic and steric properties of the molecule, potentially modulating its biological activity and solid-state packing.[5] Understanding the three-dimensional arrangement of molecules in the crystalline state is paramount for elucidating structure-property relationships, which is crucial for rational drug design and development. This guide aims to provide a thorough technical understanding of this compound's structural features.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₀N₂O₄ | [5] |

| Molecular Weight | 282.25 g/mol | [5] |

| Appearance | Expected to be a crystalline solid | [5] |

| Melting Point | Not reported | |

| Boiling Point | 484.3 °C (predicted) | [5] |

| Density | 1.464 g/cm³ (predicted) | [5] |

| CAS Number | 62133-07-7 | [5] |

Table 1: Physicochemical Properties of this compound

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via the Gabriel synthesis, a well-established method for the preparation of primary amines and their N-substituted derivatives.[6] A typical procedure involves the reaction of potassium phthalimide with p-nitrobenzyl halide.

Materials:

-

Potassium phthalimide

-

p-Nitrobenzyl bromide

-

Dimethylformamide (DMF), anhydrous

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium phthalimide (1.0 equivalent) in anhydrous DMF.

-

Add p-nitrobenzyl bromide (1.05 equivalents) to the solution.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold deionized water to precipitate the crude product.

-

Filter the precipitate, wash thoroughly with water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid) to obtain pure this compound.[5]

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Single Crystal Growth

Obtaining single crystals of sufficient quality is a prerequisite for X-ray diffraction analysis. The slow evaporation technique is a common and effective method for growing single crystals of organic compounds.[7][8]

Materials:

-

Purified this compound

-

Suitable solvent (e.g., ethanol, ethyl acetate, or a mixture)

Procedure:

-

Prepare a saturated solution of purified this compound in a suitable solvent at a slightly elevated temperature to ensure complete dissolution.

-

Filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities.

-

Transfer the clear filtrate to a clean crystallization dish or beaker.

-

Cover the container with a perforated lid (e.g., parafilm with small pinholes) to allow for slow evaporation of the solvent.

-

Place the container in a vibration-free environment at a constant, cool temperature.

-

Monitor the container for the formation of single crystals over several days to weeks.

-

Once crystals of suitable size have formed, carefully harvest them from the mother liquor.

X-ray Diffraction Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

Instrumentation:

-

Single-crystal X-ray diffractometer equipped with a suitable radiation source (e.g., Mo Kα or Cu Kα).

-

Low-temperature device (optional, for improved data quality).

Procedure:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in the X-ray beam, and diffraction data are collected by rotating the crystal.

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.[9]

Logical Workflow for Crystal Structure Determination:

Caption: Logical workflow for crystal structure determination.

Crystal Structure Analysis (Hypothetical)

As no experimental crystal structure data for this compound has been deposited in the CCDC, the following analysis is based on the known crystal structures of closely related compounds, such as N-benzylphthalimide.[10]

Molecular Conformation

The this compound molecule is expected to adopt a non-planar conformation. The phthalimide ring system itself is anticipated to be largely planar. The dihedral angle between the plane of the phthalimide ring and the phenyl ring of the nitrobenzyl group will be a key conformational parameter. In the case of N-benzylphthalimide, this dihedral angle is approximately 69.5°.[11] The presence of the nitro group in the para position is not expected to drastically alter this fundamental conformation, which is primarily governed by steric interactions between the two aromatic systems.

Crystallographic Parameters (Expected)

Based on related structures, this compound is likely to crystallize in a centrosymmetric space group, such as P2₁/c (monoclinic) or P-1 (triclinic). Expected unit cell parameters would be in the range of a = 7-15 Å, b = 5-10 Å, and c = 10-20 Å, with Z (number of molecules per unit cell) being 2 or 4.

Table 2: Expected Crystallographic Parameters for this compound (based on analogous structures)

| Parameter | Expected Value |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| a (Å) | 7 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 10 - 20 |

| α (°) ** | 90 (for monoclinic) |

| β (°) | 90 - 110 |

| γ (°) ** | 90 (for monoclinic) |

| Z | 2 or 4 |

Intermolecular Interactions

The crystal packing of this compound is expected to be dominated by a combination of intermolecular interactions, including:

-

π-π Stacking: The planar phthalimide and phenyl rings are likely to engage in π-π stacking interactions, which are a significant cohesive force in the crystal lattice of many aromatic compounds.

-

C-H···O Hydrogen Bonds: Weak hydrogen bonds between the aromatic C-H donors and the carbonyl oxygen atoms of the phthalimide moiety, as well as the oxygen atoms of the nitro group, are anticipated to play a crucial role in stabilizing the crystal structure.

-

Dipole-Dipole Interactions: The polar carbonyl and nitro groups will contribute to dipole-dipole interactions, further influencing the molecular packing.

Potential Signaling Pathway Involvement

While specific signaling pathways for this compound have not been elucidated, many phthalimide derivatives are known to exhibit anti-inflammatory activity.[1] This is often mediated through the inhibition of pro-inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4) pathway.

Hypothetical Signaling Pathway Inhibition:

Caption: Hypothetical inhibition of the TLR4 signaling pathway.

This diagram illustrates a potential mechanism where a phthalimide derivative could inhibit the production of nitric oxide (NO), a key inflammatory mediator, by targeting a component of the TLR4 signaling cascade, such as the IKK complex.[1]

Conclusion

This technical guide has provided a detailed overview of the synthesis, and expected structural characteristics of this compound. While the definitive crystal structure remains to be determined experimentally, the information presented here, based on established chemical principles and data from analogous compounds, offers valuable insights for researchers in the fields of crystallography, medicinal chemistry, and drug development. The provided experimental protocols serve as a practical starting point for the synthesis and crystallization of this and related phthalimide derivatives, paving the way for future structural elucidation and biological evaluation.

References

- 1. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jetir.org [jetir.org]

- 4. Synthesis of some N-phthalimide derivatives and Evaluation their Biological Activity - The Pharmaceutical and Chemical Journal [tpcj.org]

- 5. This compound (62133-07-7) for sale [vulcanchem.com]

- 6. Phthalimide - Wikipedia [en.wikipedia.org]

- 7. acrhem.org [acrhem.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Formation of N-(p-Nitrobenzyl)phthalimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(p-Nitrobenzyl)phthalimide, a key intermediate in various chemical and pharmaceutical applications. The document details the primary synthetic pathways, reaction mechanisms, experimental considerations, and characterization of the final product.

Introduction

This compound is a derivative of phthalimide featuring a p-nitrobenzyl group attached to the nitrogen atom. Its molecular formula is C₁₅H₁₀N₂O₄, and it has a molecular weight of 282.25 g/mol [1]. The presence of the nitro group and the phthalimide moiety makes it a valuable building block in organic synthesis, particularly in the preparation of primary amines through the Gabriel synthesis, where the phthalimide group acts as a protecting group.

Mechanisms of Formation

There are two primary synthetic routes for the formation of this compound: the reaction of phthalic anhydride with p-nitrobenzylamine and the Gabriel synthesis, which involves the reaction of potassium phthalimide with a p-nitrobenzyl halide.

Reaction of Phthalic Anhydride with p-Nitrobenzylamine

This method involves the direct condensation of phthalic anhydride with p-nitrobenzylamine. The reaction typically proceeds in a suitable solvent, such as glacial acetic acid, and can be catalyzed by an acid like sulphamic acid.

The mechanism involves a nucleophilic attack of the primary amine on one of the carbonyl carbons of the phthalic anhydride. This is followed by the opening of the anhydride ring to form a phthalamic acid intermediate. Subsequent intramolecular cyclization with the elimination of a water molecule yields the final this compound product.

Gabriel Synthesis

The Gabriel synthesis is a classic method for preparing primary amines, and the formation of this compound is the first key step in the synthesis of p-nitrobenzylamine via this route. This method involves the nucleophilic substitution of a halide from p-nitrobenzyl halide by the phthalimide anion.

The reaction is typically carried out by first deprotonating phthalimide with a base, such as potassium hydroxide or potassium carbonate, to form potassium phthalimide. The resulting phthalimide anion is a potent nucleophile that attacks the benzylic carbon of the p-nitrobenzyl halide in an Sₙ2 reaction, displacing the halide and forming the N-C bond.

Experimental Protocols

While specific protocols for this compound are not abundantly available in the literature, the following are detailed methodologies adapted from general procedures for the synthesis of N-substituted phthalimides.

Protocol 1: From Phthalic Anhydride and p-Nitrobenzylamine

This protocol is based on the general method of reacting phthalic anhydride with a primary amine in glacial acetic acid.

Materials:

-

Phthalic anhydride

-

p-Nitrobenzylamine

-

Glacial acetic acid

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1.0 equivalent) and p-nitrobenzylamine (1.0 equivalent) in glacial acetic acid.

-

Heat the reaction mixture to reflux for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the crude product.

-

Filter the solid product, wash thoroughly with water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Gabriel Synthesis from Potassium Phthalimide and p-Nitrobenzyl Bromide

This protocol is adapted from the synthesis of N-benzylphthalimide and is expected to provide good yields.

Materials:

-

Phthalimide

-

Potassium carbonate (anhydrous)

-

p-Nitrobenzyl bromide

-

Dimethylformamide (DMF)

-

Ethanol (for washing)

Procedure:

-

To a round-bottom flask, add phthalimide (1.0 equivalent) and anhydrous potassium carbonate (0.6 equivalents).

-

Add dry DMF to the flask to dissolve the reactants.

-

Add p-nitrobenzyl bromide (1.0 equivalent) to the mixture.

-

Heat the reaction mixture at 80-100°C and monitor by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water to precipitate the product.

-

Filter the solid, wash with water, and then with cold ethanol.

-

Dry the product to obtain this compound.

Data Presentation

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₅H₁₀N₂O₄ |

| Molecular Weight | 282.255 g/mol [2] |

| CAS Number | 62133-07-7[1][2] |

| Physical State | Crystalline solid |

| Boiling Point | 484.3°C at 760 mmHg[2] |

| Density | 1.464 g/cm³[2] |

Spectroscopic Data

| Spectroscopic Technique | Expected Peaks |

| Infrared (IR) | C=O stretching (phthalimide): ~1720-1797 cm⁻¹ Aromatic C-H stretching: ~3024-3082 cm⁻¹ NO₂ asymmetric stretching: ~1530 cm⁻¹ NO₂ symmetric stretching: ~1350 cm⁻¹[1] |

| ¹H-NMR | Aromatic protons (phthalimide core): δ 7.7-7.9 ppm Aromatic protons (p-nitrobenzyl group): δ 7.4-8.2 ppm Methylene protons (-CH₂-): δ 4.8-5.0 ppm[1] |

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Conclusion

The formation of this compound can be reliably achieved through two primary methods: the direct condensation of phthalic anhydride with p-nitrobenzylamine or via the Gabriel synthesis. Both methods offer viable routes to this important synthetic intermediate. The choice of method may depend on the availability of starting materials, desired purity, and scale of the reaction. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

Methodological & Application

N-(p-Nitrobenzyl)phthalimide: A Versatile Protecting Group for Primary Amines in Research and Development

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The protection of primary amines is a critical step in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. The ideal protecting group should be stable under a variety of reaction conditions and readily cleavable under mild conditions to unmask the amine functionality at the desired stage. N-(p-Nitrobenzyl)phthalimide emerges as a valuable tool in this context, offering robust protection and versatile deprotection options. The p-nitrobenzyl group provides an additional cleavage pathway under reductive conditions, adding to the orthogonality of protection strategies. This document provides detailed application notes, experimental protocols, and comparative data for the use of this compound as a protecting group for primary amines.

Key Features and Applications

The phthalimide group provides excellent protection for primary amines, preventing their participation in unwanted side reactions. The addition of the p-nitrobenzyl moiety offers distinct advantages:

-

Stability: The this compound protected amine is stable to a wide range of non-reductive chemical transformations.

-

Orthogonal Deprotection: The protecting group can be cleaved under standard phthalimide deprotection conditions (e.g., hydrazinolysis) or, alternatively, the p-nitrobenzyl group can be selectively cleaved under specific reductive or basic conditions. This orthogonality is highly advantageous in complex synthetic routes.

-

Solid-Phase Synthesis: The p-nitrobenzyl protecting group has been utilized in solid-phase peptide synthesis (SPPS) for the protection of side-chain functionalities of amino acids like lysine, cysteine, and aspartic acid.[1][2]

Data Presentation

The following tables summarize quantitative data for the synthesis and deprotection of N-substituted phthalimides, providing a basis for method selection and reaction optimization.

Table 1: Synthesis of N-Substituted Phthalimides

| Amine Substrate | Reaction Conditions | Yield (%) | Reference |

| p-Nitrobenzylamine | Phthalic anhydride, Acetic acid, Sulphamic acid (10%), 110°C | 86-98 | Vulcanchem |

| Various aliphatic amines | Phthalic anhydride, Microwave irradiation (450W), 4-5 min | 62-88 | |

| Ethanolamine | Phthalic anhydride, Microwave irradiation (750W), 30 sec | 90 | [3] |

| 4-Aminophenol | Phthalic anhydride, DMF, 90°C, 6h | 90 | [4] |

Table 2: Deprotection of N-Substituted Phthalimides

| Protected Amine | Deprotection Method | Reagents and Conditions | Yield (%) | Reference |

| N-(p-Nitrobenzyl)-protected aniline | Basic Cleavage | 20% aq. NaOH, Methanol, 75°C, 1.5h | 65 | [5] |

| Phthalimide protected polyethylene glycol | Hydrazinolysis | Aqueous hydrazine, THF, Room temp., 4h | 70-85 | [4] |

| N-Phenylphthalimide | Hydrazinolysis with base | Hydrazine, 1 eq. NaOH, CH3CN-H2O | 80 | Benchchem |

| N-Phthaloyl-4-aminobutyric acid | Reductive Cleavage | 1. NaBH4, 2-propanol/H2O, 24h, rt2. Acetic acid, 80°C, 2h | 97 | [6] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from p-nitrobenzylamine and phthalic anhydride.

Materials:

-

p-Nitrobenzylamine hydrochloride

-

Phthalic anhydride

-

Glacial acetic acid

-

Sulphamic acid (10% solution)

-

Standard laboratory glassware for reflux and filtration

Procedure:

-

To a solution of p-nitrobenzylamine (or its hydrochloride salt with the addition of a suitable base like sodium acetate) in glacial acetic acid, add an equimolar amount of phthalic anhydride.

-

Add a catalytic amount of 10% sulphamic acid.

-

Heat the reaction mixture to reflux at approximately 110°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain this compound.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Protection of a Primary Amine with this compound

This protocol is a general procedure for the protection of a primary amine using the Gabriel synthesis methodology with a p-nitrobenzyl halide.

Materials:

-

Potassium phthalimide

-

p-Nitrobenzyl bromide

-

Primary amine

-

N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware

Procedure:

-

Dissolve potassium phthalimide in anhydrous DMF.

-

Add an equimolar amount of p-nitrobenzyl bromide to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC). This forms this compound in situ.

-

Alternatively, commercially available this compound can be used directly.

-

For the protection of a primary amine, the Gabriel synthesis can be adapted. A primary alkyl halide is reacted with potassium phthalimide to form the N-alkylphthalimide.

-

To protect a primary amine directly, a reaction with phthalic anhydride is more common (as described in Protocol 1, substituting p-nitrobenzylamine with the desired primary amine).

Protocol 3: Deprotection of this compound via Hydrazinolysis (Ing-Manske Procedure)

This protocol describes the cleavage of the phthalimide group using hydrazine hydrate.

Materials:

-

This compound-protected amine

-

Hydrazine hydrate

-

Ethanol or Methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane or other suitable organic solvent

-

Standard laboratory glassware

Procedure:

-

Dissolve the this compound-protected amine in ethanol or methanol in a round-bottom flask.

-

Add hydrazine hydrate (typically 1.5-2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or reflux. Monitor the reaction by TLC until the starting material is consumed. A white precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and add dilute hydrochloric acid to dissolve the precipitate and protonate the liberated amine.

-

Filter the mixture to remove the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol or water.

-

Combine the filtrate and washings and evaporate the solvent under reduced pressure.

-

Dissolve the residue in water and basify with a sodium hydroxide solution to deprotonate the amine salt.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the primary amine.

Protocol 4: Reductive Deprotection of this compound

This mild, two-stage, one-flask method is advantageous for substrates sensitive to hydrazinolysis.[6]

Materials:

-

This compound-protected amine

-

Sodium borohydride (NaBH₄)

-

2-Propanol

-

Water

-

Glacial acetic acid

-

Dowex 50 (H⁺) ion-exchange resin (optional, for purification)

-

Ammonium hydroxide (for elution)

-

Standard laboratory glassware

Procedure:

-

Dissolve the this compound-protected amine in a mixture of 2-propanol and water (e.g., 6:1 v/v).

-

Add sodium borohydride (approximately 5 equivalents) in portions to the stirred solution at room temperature.

-

Stir the reaction for 24 hours or until TLC analysis indicates complete consumption of the starting material.

-

Carefully add glacial acetic acid to quench the excess NaBH₄ and adjust the pH to approximately 5.

-

Heat the reaction mixture to 80°C for 2 hours to facilitate the release of the primary amine.

-

For purification, cool the reaction mixture and load it onto a Dowex 50 (H⁺) ion-exchange column.

-

Wash the column with water to remove by-products.

-

Elute the primary amine from the column using a 1 M ammonium hydroxide solution.

-

Collect the amine-containing fractions and concentrate under reduced pressure to obtain the purified primary amine.

Mandatory Visualizations

Caption: General workflow for the protection of a primary amine, subsequent synthetic modifications, and final deprotection.

Caption: Deprotection pathways for this compound protected amines.

References

- 1. WO1996040735A1 - p-NITROBENZYL SIDE-CHAIN PROTECTION FOR SOLID-PHASE SYNTHESIS - Google Patents [patents.google.com]

- 2. p-Nitrobenzyl side-chain protection for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]

Application Notes and Protocols: Gabriel Synthesis of p-Nitrobenzylamine using N-(p-Nitrobenzyl)phthalimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gabriel synthesis is a robust and reliable method for the preparation of primary amines, effectively avoiding the overalkylation often encountered with direct alkylation of ammonia. This method utilizes the phthalimide anion as an ammonia surrogate, which undergoes nucleophilic substitution with a primary alkyl halide. Subsequent cleavage of the intermediate N-alkylphthalimide yields the desired primary amine. This application note provides a detailed protocol for the synthesis of p-nitrobenzylamine, a valuable building block in medicinal chemistry and materials science, via the Gabriel synthesis using N-(p-Nitrobenzyl)phthalimide. The procedure is divided into two main stages: the synthesis of this compound and its subsequent hydrazinolysis to afford p-nitrobenzylamine.

Reaction Principle

The Gabriel synthesis proceeds in two key steps. First, phthalimide is deprotonated by a base, typically potassium hydroxide or potassium carbonate, to form the nucleophilic potassium phthalimide. This anion then reacts with a primary alkyl halide, in this case, p-nitrobenzyl bromide, in an S(_N)2 reaction to form the N-substituted phthalimide. In the second stage, the this compound is cleaved to release the primary amine. While acidic or basic hydrolysis can be employed, the Ing-Manske procedure, which uses hydrazine hydrate, is often preferred due to its milder reaction conditions and typically higher yields.[1][2][3]

Experimental Protocols

Stage 1: Synthesis of this compound

This stage involves the reaction of potassium phthalimide with p-nitrobenzyl bromide to form the N-substituted phthalimide intermediate.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Phthalimide | C₈H₅NO₂ | 147.13 | 24.0 g | 0.163 |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 13.8 g | 0.100 |

| p-Nitrobenzyl bromide | C₇H₆BrNO₂ | 216.03 | 35.2 g | 0.163 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 150 mL | - |

Procedure:

-

To a 250 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add phthalimide (24.0 g, 0.163 mol) and anhydrous potassium carbonate (13.8 g, 0.100 mol).

-

Add N,N-dimethylformamide (DMF, 150 mL) to the flask. The use of a polar aprotic solvent like DMF can accelerate the reaction.[4][5]

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of potassium phthalimide.

-

Add p-nitrobenzyl bromide (35.2 g, 0.163 mol) to the reaction mixture. Caution: p-Nitrobenzyl bromide is a lachrymator and skin irritant. Handle in a well-ventilated fume hood.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

-

After completion, cool the reaction mixture to room temperature and pour it into 250 mL of ice-cold water with vigorous stirring.

-

The solid this compound will precipitate. Collect the precipitate by suction filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from ethanol or acetic acid to obtain pure this compound.

-

Dry the purified product in a vacuum oven. The expected yield is typically in the range of 80-90%.

Stage 2: Synthesis of p-Nitrobenzylamine via Hydrazinolysis

This stage involves the cleavage of the this compound intermediate using hydrazine hydrate to yield the final product, p-nitrobenzylamine.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| This compound | C₁₅H₁₀N₂O₄ | 282.25 | 28.2 g | 0.100 |

| Hydrazine hydrate (85%) | N₂H₄·H₂O | 50.06 | 7.0 mL | ~0.140 |

| Methanol | CH₃OH | 32.04 | 100 mL | - |

| Concentrated Hydrochloric Acid | HCl | 36.46 | As needed | - |

| Sodium Hydroxide (40% aq. solution) | NaOH | 40.00 | As needed | - |

| Diethyl ether | (C₂H₅)₂O | 74.12 | 100 mL | - |

Procedure:

-

In a 250 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, combine this compound (28.2 g, 0.100 mol) and methanol (100 mL).

-

Add hydrazine hydrate (85%, 7.0 mL, ~0.140 mol) to the mixture. Caution: Hydrazine is highly toxic and potentially explosive. Handle with extreme care in a fume hood.

-

Reflux the mixture for 1-2 hours. A white, creamy precipitate of phthalhydrazide will form during this time.[6]

-

After the reflux period, cool the reaction mixture to room temperature.

-

Acidify the mixture with concentrated hydrochloric acid. This will dissolve the desired amine as its hydrochloride salt and help to precipitate the phthalhydrazide.

-

Filter off the precipitated phthalhydrazide and wash it with a small amount of cold water.

-

Combine the filtrate and washings and transfer them to a separatory funnel.

-

Make the solution strongly alkaline by the dropwise addition of a 40% aqueous sodium hydroxide solution. The free p-nitrobenzylamine will separate as an oily layer.

-

Extract the aqueous layer with two 50 mL portions of diethyl ether.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Decant the dried ether solution and remove the solvent by rotary evaporation to yield crude p-nitrobenzylamine.

-

The product can be further purified by vacuum distillation or recrystallization from a suitable solvent. The expected yield is generally in the range of 70-85%.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

| Stage | Reactants | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | Phthalimide, K₂CO₃, p-Nitrobenzyl bromide | DMF | 80-90 | 2-3 | This compound | 80-90 |

| 2 | This compound, Hydrazine hydrate | Methanol | Reflux | 1-2 | p-Nitrobenzylamine | 70-85 |

Visualizations

Caption: Experimental workflow for the two-stage Gabriel synthesis of p-nitrobenzylamine.

Caption: Simplified reaction mechanism of the Gabriel synthesis for p-nitrobenzylamine.

References

- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Gabriel Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Deprotection of N-(p-Nitrobenzyl)phthalimide using Hydrazine Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phthalimide group is a robust and widely utilized protecting group for primary amines in organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals and peptides. Its stability across a broad spectrum of reaction conditions prevents undesirable side reactions like over-alkylation. The deprotection of the phthalimide moiety to unveil the primary amine is a critical step, and the use of hydrazine hydrate for this transformation is a common and effective method. This document provides detailed application notes, experimental protocols, and quantitative data for the deprotection of a specific substrate, N-(p-Nitrobenzyl)phthalimide, using hydrazine hydrate. This reaction is a key step in the Gabriel synthesis of primary amines.[1][2][3]

Reaction and Mechanism

The deprotection of this compound with hydrazine hydrate proceeds via a nucleophilic acyl substitution mechanism. Hydrazine attacks one of the carbonyl carbons of the phthalimide ring, leading to the opening of the ring. A subsequent intramolecular cyclization releases the desired primary amine (p-nitrobenzylamine) and forms the stable byproduct, phthalhydrazide.[2][4]

Data Presentation

The efficiency of the deprotection of N-substituted phthalimides is influenced by several factors, including the solvent, temperature, and the amount of hydrazine hydrate used. Below is a summary of typical reaction conditions and reported yields for the deprotection of related N-arylmethylphthalimides.

| Substrate | Reagent(s) & Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| N-Arylmethylphthalimide | Hydrazine hydrate, Methanol | Room Temperature | 1 - 2 | High | [5] |

| N-Arylmethylphthalimide | Hydrazine hydrate, Ethanol | Reflux | Not Specified | High | [6] |

| Phthalimid protected PEG | Aqueous hydrazine (40 eq.), THF | Room Temperature | 4 | 70 - 85 | [7] |

For the specific substrate, this compound, the synthesis from phthalic anhydride and p-nitrobenzylamine is reported to have high yields.

| Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| Phthalic anhydride, p-Nitrobenzylamine | Sulphamic acid (10%), Acetic acid | ~110 | Not Specified | 86 - 98 | [8] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material, this compound, from phthalic anhydride and p-nitrobenzylamine.[8]

Materials:

-

Phthalic anhydride

-

p-Nitrobenzylamine

-

Acetic acid

-

Sulphamic acid

Procedure:

-

In a round-bottom flask, dissolve phthalic anhydride and p-nitrobenzylamine in acetic acid.

-

Add 10% sulphamic acid as a catalyst.

-

Heat the reaction mixture to approximately 110°C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with a suitable solvent (e.g., cold ethanol), and dry to obtain the final product.

Protocol 2: Deprotection of this compound using Hydrazine Hydrate

This protocol provides a general procedure for the deprotection of this compound to yield p-nitrobenzylamine.

Materials:

-

This compound

-

Hydrazine hydrate

-

Methanol or Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane or other suitable organic solvent

Procedure:

-

Dissolve this compound (1 equivalent) in methanol or ethanol in a round-bottom flask.

-

Add hydrazine hydrate (typically 1.5 - 2 equivalents) to the solution.[9]

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. A white precipitate of phthalhydrazide will form.[5]

-

Once the starting material is consumed (typically 1-2 hours), cool the reaction mixture to room temperature.[5]

-

Add dilute hydrochloric acid to the mixture to protonate the liberated amine and dissolve any remaining basic compounds.

-

Filter the mixture to remove the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold solvent (methanol or ethanol).

-

Combine the filtrate and washings. Remove the solvent under reduced pressure.

-

Dissolve the residue in water and basify with a sodium hydroxide solution to deprotonate the amine salt.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) three times.

-

Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude p-nitrobenzylamine.

-

The crude product can be further purified by chromatography or recrystallization if necessary.

Visualizations

The following diagrams illustrate the chemical reaction and a typical experimental workflow for the deprotection process.

Caption: Deprotection reaction mechanism.

Caption: Deprotection experimental workflow.

References